Cas no 1390703-65-7 ((1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine)

(1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- (1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine
- EN300-1870083
- 1390703-65-7
-
- インチ: 1S/C9H12N2O2/c1-6-5-8(7(2)10)3-4-9(6)11(12)13/h3-5,7H,10H2,1-2H3/t7-/m0/s1
- InChIKey: OBPDIGWGFVAAID-ZETCQYMHSA-N
- SMILES: [O-][N+](C1C=CC(=CC=1C)[C@H](C)N)=O
計算された属性
- 精确分子量: 180.089877630g/mol
- 同位素质量: 180.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 191
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 71.8Ų
(1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1870083-2.5g |
(1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine |
1390703-65-7 | 2.5g |
$2660.0 | 2023-09-18 | ||
Enamine | EN300-1870083-1g |
(1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine |
1390703-65-7 | 1g |
$1357.0 | 2023-09-18 | ||
Enamine | EN300-1870083-0.1g |
(1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine |
1390703-65-7 | 0.1g |
$1195.0 | 2023-09-18 | ||
Enamine | EN300-1870083-0.25g |
(1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine |
1390703-65-7 | 0.25g |
$1249.0 | 2023-09-18 | ||
Enamine | EN300-1870083-0.05g |
(1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine |
1390703-65-7 | 0.05g |
$1140.0 | 2023-09-18 | ||
Enamine | EN300-1870083-0.5g |
(1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine |
1390703-65-7 | 0.5g |
$1302.0 | 2023-09-18 | ||
Enamine | EN300-1870083-1.0g |
(1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine |
1390703-65-7 | 1g |
$1357.0 | 2023-06-01 | ||
Enamine | EN300-1870083-5.0g |
(1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine |
1390703-65-7 | 5g |
$3935.0 | 2023-06-01 | ||
Enamine | EN300-1870083-10.0g |
(1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine |
1390703-65-7 | 10g |
$5837.0 | 2023-06-01 | ||
Enamine | EN300-1870083-10g |
(1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine |
1390703-65-7 | 10g |
$5837.0 | 2023-09-18 |
(1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine 関連文献
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
(1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amineに関する追加情報
Research Brief on (1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine (CAS: 1390703-65-7): Recent Advances and Applications
The compound (1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine (CAS: 1390703-65-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amine derivative, characterized by its nitro and methyl substituents on the phenyl ring, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and role as a key intermediate in drug development. This brief aims to summarize the latest findings and highlight its relevance in contemporary research.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient asymmetric synthesis of (1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine using novel chiral catalysts, achieving enantiomeric excess (ee) values exceeding 98%. The research team emphasized the compound's utility as a building block for kinase inhibitors, particularly in the development of targeted cancer therapies. The nitro group's strategic placement was found to enhance binding affinity to specific ATP-binding pockets in kinases, making it a valuable scaffold for structure-activity relationship (SAR) studies.
Further investigations into the pharmacological profile of 1390703-65-7 revealed its potential as a modulator of inflammatory pathways. A preclinical study in Bioorganic & Medicinal Chemistry Letters (2024) reported that derivatives of this compound exhibited potent inhibitory effects on NF-κB signaling, with IC50 values in the low micromolar range. The (1S)-configuration was critical for this activity, as the enantiomer showed significantly reduced potency. These findings suggest potential applications in treating chronic inflammatory diseases, though further optimization is required to improve metabolic stability.
In drug metabolism studies, (1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine has emerged as an interesting probe for cytochrome P450 enzymes. Research published in Drug Metabolism and Disposition (2023) identified this compound as a selective substrate for CYP2D6, with distinct stereospecific metabolism patterns. This property makes it valuable for studying drug-drug interactions and personalized medicine approaches, particularly in populations with CYP2D6 polymorphisms.
The compound's crystalline properties have also been investigated, with a recent X-ray crystallography study (Acta Crystallographica Section E, 2024) solving its complete structure. The analysis revealed unique packing arrangements influenced by the nitro group's electrostatic interactions, which could inform the design of co-crystals for improved pharmaceutical formulations. These structural insights are particularly relevant for developing more bioavailable derivatives.
Looking forward, several pharmaceutical companies have included 1390703-65-7 in their development pipelines as a precursor for next-generation small molecule therapeutics. Its versatility as a chiral building block, combined with recent synthetic methodology improvements, positions it as an important compound in medicinal chemistry. Ongoing research is exploring its incorporation into PROTACs (proteolysis targeting chimeras) and other targeted protein degradation platforms, potentially expanding its therapeutic applications beyond traditional small molecule drugs.
1390703-65-7 ((1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine) Related Products
- 1250562-06-1(5-Thiazolemethanamine, N,4-dimethyl-2-propyl-)
- 2227907-14-2(rac-[(1R,3R)-2,2-dimethyl-3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropyl]methanamine)
- 1261962-37-1(4-(5-Chloro-2-methoxyphenyl)-3-fluorophenol)
- 1286726-21-3(ethyl 4-{2-(6-methylpyridin-2-yl)amino-1,3-thiazole-4-carbonyl}piperazine-1-carboxylate)
- 1219982-07-6(3-2-(3-Isopropylphenoxy)ethylpiperidine Hydrochloride)
- 884497-38-5(2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid)
- 1989672-52-7(Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate)
- 1538294-78-8(2-methyloxane-3-carboxylic acid)
- 1184814-03-6(1-Methyl-N-(2-methylpentyl)-1H-pyrazol-3-amine)
- 2172526-72-4(2,4-dimethyl-7-azaspiro5.6dodecan-8-one)




